Product packaging for 3,5-Dimethylpiperidine(Cat. No.:CAS No. 35794-11-7)

3,5-Dimethylpiperidine

Cat. No.: B146706
CAS No.: 35794-11-7
M. Wt: 113.2 g/mol
InChI Key: IDWRJRPUIXRFRX-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Heterocycles in Organic Chemistry

Piperidine, a six-membered heterocyclic compound containing a nitrogen atom, and its derivatives are fundamental scaffolds in organic chemistry. fiveable.menih.govsolubilityofthings.com This structural motif is present in a vast array of natural products, including many alkaloids, and is a key component in numerous synthetic pharmaceuticals. nih.govijrst.comijnrd.org The piperidine ring's conformational flexibility and the basicity of its nitrogen atom allow it to participate in a wide variety of chemical reactions, making it a versatile building block in the synthesis of complex molecules. fiveable.mesolubilityofthings.comijrst.com

The significance of piperidine derivatives is particularly pronounced in medicinal chemistry. The incorporation of a piperidine ring can influence a drug's pharmacological properties, such as its solubility, bioavailability, and ability to interact with biological targets. fiveable.me Consequently, piperidine derivatives are found in a diverse range of pharmaceuticals, including analgesics, antivirals, and antipsychotics. ijnrd.org The development of efficient methods for the synthesis and functionalization of substituted piperidines remains an active area of research, driven by the constant demand for new therapeutic agents. nih.gov

Overview of 3,5-Dimethylpiperidine as a Foundational Chemical Entity

This compound, with the chemical formula C7H15N, is a derivative of piperidine distinguished by the presence of two methyl groups at the 3 and 5 positions of the ring. wikipedia.orgnist.gov This substitution pattern gives rise to two diastereomers: a chiral trans-isomer (existing as a pair of enantiomers, (3R,5R) and (3S,5S)) and an achiral cis-isomer ((3R,5S)-rel). wikipedia.orgnih.govachemblock.com This stereochemical diversity is a key aspect of its utility, as the specific spatial arrangement of the methyl groups can significantly influence the outcome of chemical reactions and the biological activity of its derivatives.

The compound serves as a versatile building block and intermediate in various chemical syntheses. tuodaindus.comsincerechemicals.comchemimpex.com It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. sincerechemicals.comchemimpex.comtuodaindus.com For instance, it is a known precursor in the synthesis of the cholesterol-lowering agent tibric acid. wikipedia.orgtuodaindus.com The steric hindrance provided by the methyl groups can direct the course of reactions, allowing for greater control and selectivity in the synthesis of complex molecules. tuodaindus.com

The primary method for preparing this compound is through the hydrogenation of 3,5-dimethylpyridine (B147111), often employing catalysts such as ruthenium on carbon (Ru/C). wikipedia.orgtuodaindus.com The reaction conditions, including the choice of catalyst, can be optimized to favor the formation of a specific isomer. tuodaindus.comrsc.org

Historical Development of Research on Dimethylpiperidine Derivatives

Research into dimethylpiperidine derivatives has a history rooted in the broader exploration of piperidine chemistry. Early work focused on the synthesis and characterization of these compounds. A significant milestone in the synthesis of dimethyl-substituted piperidines was the work of Nazarov in the development of the analgesic promedol. ntnu.no

Over the years, research has expanded to explore the diverse applications of these compounds. Studies have investigated their use as corrosion inhibitors for iron, where they form a protective layer on the metal's surface. sigmaaldrich.comsigmaaldrich.com In the realm of materials science, they have been employed in the synthesis of zeolites, such as ZSM-11. sigmaaldrich.comsigmaaldrich.com

More recently, the focus has shifted towards the stereoselective synthesis of specific isomers of dimethylpiperidine derivatives to harness their unique properties in areas like asymmetric catalysis and drug development. nih.govsmolecule.comsmolecule.com The development of advanced catalytic systems has enabled greater control over the stereochemical outcome of reactions, paving the way for the creation of novel and more effective molecules. rsc.orgresearchgate.net The surge in research and development activities highlights the ongoing importance of dimethylpiperidine derivatives as valuable intermediates in the creation of new drugs and materials. github.com For example, derivatives of cis-2,6-dimethylpiperidine (B46485) have been investigated as potential inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. researchgate.net

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC7H15N wikipedia.orgnist.govnih.gov
Molar Mass113.204 g·mol−1 wikipedia.org
AppearanceColorless liquid wikipedia.orgyangpubio.com
Density0.853 g/mL (mixture) wikipedia.orgsigmaaldrich.com
Boiling Point144 °C wikipedia.orgsigmaaldrich.com
Refractive Index (nD)1.4454 wikipedia.orgsigmaaldrich.com
Flash Point33 °C (91 °F; 306 K) wikipedia.org

Isomers of this compound

IsomerChiralityCAS Number
cis-(3R,5S)-rel-3,5-DimethylpiperidineAchiral14446-75-4 achemblock.com
trans-(3R,5R)-3,5-dimethylpiperidineChiral32452-46-3 nih.gov
trans-(3S,5S)-3,5-dimethylpiperidineChiral32452-46-3 smolecule.com

Diastereomeric Forms: Elucidation of cis- and trans-3,5-Dimethylpiperidine Isomers

This compound exists as two primary diastereomers: a cis isomer and a trans isomer. wikipedia.orgtuodaindus.com These isomers are distinguished by the relative orientation of the two methyl groups attached to the piperidine ring at positions 3 and 5. In the cis isomer, the methyl groups are situated on the same side of the ring, while in the trans isomer, they are on opposite sides. tuodaindus.com The differentiation and separation of these isomers are typically achieved through methods like crystallization or chromatography, as their distinct physical properties influence their chemical behavior and applications. tuodaindus.com

The synthesis of this compound, commonly through the hydrogenation of 3,5-dimethylpyridine, generally yields a mixture of both cis and trans isomers. wikipedia.orgtuodaindus.comgoogle.com The ratio of these isomers can be influenced by the choice of catalyst; for instance, using 10% palladium on carbon has been reported to favor the formation of the trans isomer. tuodaindus.com

Achiral R,S Isomer and Chiral R,R/S,S Enantiomeric Pair Considerations

The stereochemistry of the this compound isomers gives rise to differences in their chirality. wikipedia.org

The cis-3,5-dimethylpiperidine (B12482) isomer possesses a plane of symmetry, making it an achiral meso compound with an (R,S) configuration. wikipedia.orgcymitquimica.com

The trans-3,5-dimethylpiperidine isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers: (R,R)-3,5-dimethylpiperidine and (S,S)-3,5-dimethylpiperidine. wikipedia.org

This distinction is crucial in fields such as medicinal chemistry, where the specific three-dimensional arrangement of a molecule can significantly impact its biological activity.

Conformational Preferences and Dynamic Equilibria of the Piperidine Ring

The six-membered piperidine ring in this compound is not planar and adopts various conformations to minimize steric strain.

Chair Conformation Predominance and Derivations

The chair conformation is the most stable and predominant form for the piperidine ring in this compound, as it minimizes torsional and angle strain. iucr.orgsmolecule.com In this conformation, the substituents can occupy either axial or equatorial positions. For cis-3,5-dimethylpiperidine, the diequatorial conformation is generally favored to reduce steric hindrance. iucr.org The cis-3,5-dimethyl substitution pattern can lock the piperidine ring into a rigid chair conformation, a feature that is sometimes exploited in the design of peptidomimetics.

Analysis of Distorted and Non-Chair Conformations (e.g., Boat, Twist-Boat)

While the chair form is energetically favored, other, higher-energy conformations such as the boat and twist-boat are also possible. These non-chair conformations represent transition states or intermediates in the process of ring inversion. For certain substituted piperidines, such as a 2,4-disubstituted N-Boc piperidine, a twist-boat conformation may become the lowest energy conformation to avoid unfavorable steric interactions. nih.gov However, for this compound itself, the energy difference between the chair and twist-boat conformations is significant, making the latter less populated under normal conditions. cdnsciencepub.com

Influence of Steric and Electronic Factors on Conformational Behavior

The conformational equilibrium of this compound and its derivatives is governed by a balance of steric and electronic effects.

Stereodynamics and Energy Barrier Determination in this compound Derivatives

The piperidine ring is not static but undergoes rapid conformational changes, most notably ring inversion, which interconverts the two chair forms. The energy barrier for this process is a key parameter in understanding the molecule's dynamic behavior.

For N-acyl and N-nitroso derivatives of hindered piperidines like 2-methylpiperidine (B94953) and cis-2,6-dimethylpiperidine, the bulky substituents on the nitrogen force the ring's methyl groups into an axial conformation to avoid severe A(1,3) strain. researchgate.net The free energy of activation for the hindered rotation around the C(O)-N bond in amide derivatives of meso-2,6-dimethylpiperidine has been determined to be approximately 77 kJ/mol. cdnsciencepub.com While specific energy barrier data for this compound is not extensively detailed in the provided context, the study of related hindered piperidines provides insight into the energetic cost of conformational changes. cdnsciencepub.comresearchgate.net Computational studies on various methyl-substituted piperidines have been conducted to determine their enthalpies of formation, which are fundamental to understanding their relative stabilities. acs.orgacs.org

Table 1: Properties of this compound Isomers

Property cis-3,5-Dimethylpiperidine trans-3,5-Dimethylpiperidine Reference
Stereochemistry Achiral (meso) Chiral (exists as R,R and S,S enantiomers) wikipedia.org
Methyl Group Orientation Both on the same side of the ring On opposite sides of the ring tuodaindus.com

Table 2: Enthalpies of Formation for Selected Methyl-Substituted Piperidines

Compound State Enthalpy of Formation (kJ·mol⁻¹) Reference
This compound Liquid -155.0 ± 1.7 acs.org
This compound Gaseous -105.9 ± 1.8 acs.org
1-Methylpiperidine Liquid -95.9 ± 1.6 acs.org
1-Methylpiperidine Gaseous -59.1 ± 1.7 acs.org
3-Methylpiperidine Liquid -123.6 ± 1.4 acs.org
3-Methylpiperidine Gaseous -79.2 ± 1.6 acs.org
4-Methylpiperidine (B120128) Liquid -123.5 ± 1.5 acs.org
4-Methylpiperidine Gaseous -82.9 ± 1.7 acs.org
2,6-Dimethylpiperidine Liquid -153.6 ± 2.1 acs.org
2,6-Dimethylpiperidine Gaseous -111.2 ± 2.2 acs.org

Experimental Methodologies for Conformational Elucidation

Experimental techniques are indispensable for determining the three-dimensional structure and dynamic behavior of this compound isomers. These methods provide direct evidence of the preferred conformations in various states of matter.

The stereochemistry of this compound isomers is readily distinguished by ¹H and ¹³C NMR spectroscopy. smolecule.com The chemical shifts (δ) of the ring protons and carbons are highly sensitive to their stereochemical environment. In the stable chair conformation of the cis isomer, both methyl groups are equatorial, while the trans isomer has one equatorial and one axial methyl group. This difference leads to distinct chemical shifts.

A critical tool for conformational assignment is the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of the coupling between the methine protons at C-3 and C-5 and the adjacent methylene (B1212753) protons at C-2, C-4, and C-6 is dictated by the dihedral angle between them, as described by the Karplus relationship. For instance, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship, whereas smaller values (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. cdnsciencepub.com In derivatives of this compound, the observation of small vicinal couplings for the C-3 and C-5 methine protons confirms their equatorial position, and thus an axial orientation for the attached methyl groups in certain strained systems or specific derivatives. cdnsciencepub.com

¹³C NMR spectroscopy provides complementary information. The chemical shift of a carbon atom is influenced by steric compression. An axial methyl group experiences greater steric hindrance (a γ-gauche effect) from axial protons at the C-1 and C-5 positions compared to an equatorial methyl group. This steric compression results in an upfield shift (lower δ value) for the axial methyl carbon and the affected ring carbons compared to their equatorial counterparts. These predictable shielding effects are fundamental in assigning the configuration of the isomers. cdnsciencepub.com

Table 1: Representative NMR Data for Conformational Analysis of Substituted Piperidines Note: Exact chemical shifts for this compound may vary with solvent and specific derivative. The data below illustrates the principles used for assignment.

Nucleus Orientation Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Key ¹H-¹H Coupling Constants (Hz)
Methyl (CH₃) Equatorial ~0.9 - 1.1 ~19 - 22 N/A
Methyl (CH₃) Axial ~0.8 - 1.0 (often shielded) ~15 - 18 (shielded) N/A
Methine (CH) Equatorial ~2.5 - 3.0 ~30 - 35 ³J_ax,eq_ ≈ 2-5; ³J_eq,eq_ ≈ 1-4

Dynamic NMR (DNMR) is employed to study the kinetics of conformational processes that occur on the NMR timescale, such as the ring inversion of the piperidine skeleton. organicchemistrydata.org For this compound, the chair-to-chair interconversion involves the simultaneous flipping of all axial bonds to equatorial and vice versa.

At room temperature, this inversion is typically fast, resulting in an averaged NMR spectrum. However, by lowering the temperature, the rate of inversion can be slowed. As the temperature decreases, the signals corresponding to the non-equivalent axial and equatorial protons broaden, eventually decoalesce, and sharpen into separate signals for each distinct conformation at the slow-exchange limit. organicchemistrydata.org

By analyzing the spectral changes as a function of temperature, particularly the coalescence temperature (Tc), it is possible to calculate the free energy of activation (ΔG‡) for the inversion process. organicchemistrydata.org Studies on closely related systems, such as 1-benzoyl-cis-3,5-dimethylpiperidine, have used DNMR to measure the energy barriers for hindered rotation around the aryl-C(O) bond, demonstrating the utility of this technique in quantifying dynamic processes within these molecules. researchgate.net The energy barrier to ring inversion in piperidines is a key parameter indicating the conformational flexibility of the ring.

Two-dimensional (2D) NMR experiments are essential for unambiguous resonance assignment and structural confirmation. semanticscholar.org

COSY (Correlation Spectroscopy): This homonuclear technique maps correlations between J-coupled protons. researchgate.net In a COSY spectrum of this compound, cross-peaks would connect the methine protons at C-3 and C-5 to the methylene protons at C-2, C-4, and C-6. This allows for the tracing of the proton connectivity throughout the spin system, confirming the sequence of protons around the piperidine ring. youtube.comepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates protons with their directly attached carbons (¹JCH). creative-biostructure.com Each cross-peak in an HSQC spectrum represents a C-H bond. epfl.ch This experiment is invaluable for definitively assigning the ¹³C signals based on the already established ¹H assignments. For example, the proton signal assigned to the C-3 methyl group will show a correlation only to the carbon signal of that same methyl group, solidifying both assignments simultaneously. youtube.com

X-ray crystallography provides unequivocal proof of molecular structure and conformation in the solid state. While obtaining suitable crystals of the parent this compound can be challenging, studies on its derivatives have confirmed the foundational conformational principles. For example, an X-ray diffraction study of a gold complex incorporating cis-3,5-dimethylpiperidine as part of a ligand revealed that the piperidine ring adopts a distinct chair conformation. nih.gov Similarly, single-crystal X-ray diffraction has been used to confirm the stereochemistry of N-tosyl derivatives and other complex molecules incorporating the this compound moiety. bohrium.comtuodaindus.com These studies consistently show the piperidine ring in a chair geometry, which serves as the basis for interpreting solution-state data. researchgate.net

Theoretical and Computational Approaches to Conformational Analysis

In conjunction with experimental methods, theoretical and computational chemistry offers profound insights into the conformational preferences of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the potential energy surface of the molecule. elixirpublishers.comelixirpublishers.com

These calculations can predict the geometries of various possible conformers (e.g., chair, boat, twist-boat) and determine their relative stabilities. For this compound, computational studies confirm that the chair conformation is the global energy minimum. They can also quantify the energy difference between the cis and trans isomers, with the cis-diequatorial conformer generally found to be more stable than the trans-equatorial-axial conformer.

A combined experimental and computational study determined the standard molar enthalpies of formation for this compound. acs.orgnih.gov The theoretical calculations, particularly using the G3MP2B3 composite method, were in excellent agreement with the experimental data, validating the accuracy of the computational models for predicting the thermochemical properties of these systems. acs.orgnih.gov Such studies provide a robust framework for understanding how methyl substitution influences the stability and conformational behavior of the piperidine ring. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B146706 3,5-Dimethylpiperidine CAS No. 35794-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylpiperidine
Source PubChem
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InChI

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRJRPUIXRFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80865790
Record name Piperidine, 3,5-dimethyl-
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Molecular Weight

113.20 g/mol
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Physical Description

Liquid
Record name Piperidine, 3,5-dimethyl-
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CAS No.

35794-11-7
Record name 3,5-Dimethylpiperidine
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Record name Piperidine, 3,5-dimethyl-
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Record name Piperidine, 3,5-dimethyl-
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Record name Piperidine, 3,5-dimethyl-
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Record name 3,5-dimethylpiperidine
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Stereochemistry and Conformational Analysis of 3,5 Dimethylpiperidine Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Energy

Computational methods such as Ab Initio and Density Functional Theory (DFT) have proven to be invaluable tools for elucidating the conformational preferences and energetic landscapes of this compound isomers. These theoretical calculations provide insights into the relative stabilities of various conformers, which are often challenging to determine experimentally with high precision.

Quantum chemical calculations have been employed to determine the geometries, vibrational frequencies, and energies of this compound. researchgate.net Studies have utilized both Ab Initio Hartree-Fock (HF) and DFT methods, with the B3LYP functional and a 6-31+G(d,p) basis set being a common choice for such investigations. researchgate.net

A significant study on the thermochemistry of methylpiperidines, including this compound, combined experimental measurements with a suite of theoretical calculations. acs.org The standard molar enthalpies of formation for this compound were determined, and these experimental values were compared against theoretical predictions from various Ab Initio and DFT methods. acs.org The G3MP2B3 composite method, a high-level Ab Initio calculation, was found to be in excellent agreement with the experimental data for the gaseous state. acs.org This underscores the power of high-accuracy computational models in predicting thermochemical properties.

For the trans isomer, specifically (3S,5S)-3,5-dimethylpiperidine, DFT calculations at the B3LYP/6-31G* level have been used to probe the energy difference between conformers where the methyl groups are in equatorial versus axial positions. smolecule.com These calculations indicate a preference for the diequatorial conformation. smolecule.com The piperidine ring in (3S,5S)-3,5-dimethylpiperidine preferentially adopts a chair conformation to minimize steric strain. smolecule.com

The following tables summarize some of the key energetic data obtained from computational studies on this compound.

Table 1: Calculated Conformational Energy Difference for (3S,5S)-3,5-Dimethylpiperidine

Conformer ComparisonComputational MethodEnergy Difference (kJ/mol)Favored Conformer
Equatorial vs. Axial Methyl GroupsDFT (B3LYP/6-31G*)2.3Equatorial

Data sourced from Smolecule. smolecule.com

Table 2: Experimental and Calculated Standard Molar Enthalpies of Formation (ΔfH°m) of this compound at 298.15 K

StateExperimental ΔfH°m (kJ/mol)Calculated ΔfH°m (G3MP2B3) (kJ/mol)
Gaseous-105.9 ± 1.8Not explicitly stated in abstract, but noted for excellent agreement

Data sourced from The Journal of Organic Chemistry. acs.org

It is noteworthy that while high-level methods like G3MP2B3 show good agreement with experimental values, some more common DFT functionals have been reported to be less accurate in predicting the enthalpies of formation for this class of compounds. acs.org This highlights the importance of method selection and validation in computational studies of conformational energies.

Further computational work on substituted piperidines has also provided insights relevant to the 3,5-dimethyl derivative. For instance, DFT studies on various disubstituted piperidines have rationalized their reactivity based on the conformational preferences of the ground and transition states. nih.gov Although these studies did not focus solely on this compound, they reinforce the principle that the energetic accessibility of different conformers is a critical determinant of chemical behavior.

Advanced Synthetic Methodologies for 3,5 Dimethylpiperidine and Its Analogues

Catalytic Hydrogenation of 3,5-Dimethylpyridine (B147111) as a Primary Synthetic Routetuodaindus.comdntb.gov.uatuodaindus.combham.ac.uk

The most prevalent and industrially viable method for synthesizing 3,5-dimethylpiperidine is the catalytic hydrogenation of 3,5-dimethylpyridine, also known as 3,5-lutidine. google.comwikipedia.org This process involves the addition of hydrogen across the pyridine (B92270) ring in the presence of a catalyst, effectively reducing the aromatic system to a saturated piperidine (B6355638) ring. wikipedia.org

Development and Optimization of Heterogeneous Catalyst Systems (e.g., Ru/C Catalysts)bham.ac.uk

A variety of heterogeneous catalysts have been explored for the hydrogenation of 3,5-dimethylpyridine, with ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), demonstrating high efficacy. tuodaindus.comchemicalbook.com Research has focused on optimizing these catalyst systems to enhance reaction efficiency, stability, and product quality. researchgate.netresearchgate.net

Key developments in catalyst systems include:

Composite Catalysts: A composite catalyst system comprising ruthenium on carbon (Ru/C), nickel powder, and a metal acetate (B1210297) (such as iron, zinc, or magnesium acetate) has been shown to improve the yield of the trans-isomer of this compound. google.com The nickel powder and metal acetate are believed to create a catalytic layer on the Ru/C surface, enlarging the catalytic area and enhancing the dispersion of the catalyst components. google.com

Influence of Catalyst Preparation: The method of catalyst preparation significantly impacts its performance. For instance, a Ru/HAP catalyst prepared by a homogeneous deposition precipitation method exhibited higher catalytic activity for oxidation reactions compared to one prepared by conventional impregnation, due to a larger surface area and more uniform distribution of smaller Ru particles. researchgate.net

Support Materials: While carbon is a common support, other materials like alumina (B75360) (Al2O3) have also been used for rhodium catalysts in pyridine hydrogenation. rsc.org

Table 1: Comparison of Catalyst Systems for 3,5-Dimethylpyridine Hydrogenation

Catalyst SystemKey FeaturesReported Advantages
Ru/C Ruthenium supported on activated carbon. tuodaindus.comchemicalbook.comHigh activity and selectivity for the hydrogenation of pyridine derivatives. chemicalbook.comresearchgate.net
Composite Catalyst (Ru/C, Ni, Metal Acetate) A mixture of Ru/C, nickel powder, and metal acetates. google.comIncreased yield of trans-3,5-dimethylpiperidine; improved catalyst dispersion. google.com
Rh/C and Rh/Al2O3 Rhodium supported on carbon or alumina. rsc.orgActive for the hydrogenation of pyridines under mild conditions. rsc.org
Nishimura's Catalyst (Rh2O3/PtO2·H2O) A mixed rhodium-platinum oxide catalyst. researchgate.netExhibited excellent hydrogenation reactivity with high isolated yields. researchgate.net

Control of cis/trans Isomer Ratio in Hydrogenation Productsdntb.gov.ua

The hydrogenation of 3,5-dimethylpyridine yields a mixture of cis and trans diastereomers of this compound. tuodaindus.com The ratio of these isomers is a critical aspect of the synthesis, as the stereochemistry of the final product can significantly influence its biological activity and material properties. tuodaindus.comacs.org

Several factors can be manipulated to control the cis/trans isomer ratio:

Catalyst Selection: The choice of catalyst plays a crucial role. For example, using 10% palladium on carbon as a catalyst tends to favor the formation of the trans isomer over the cis isomer, with a reported ratio of 70:30. tuodaindus.com In contrast, using 10% platinum oxide results in a ratio of 60:40 (trans:cis). tuodaindus.com A composite catalyst of ruthenium carbon, nickel powder, and metal acetate has been reported to increase the trans content to 20-35%. google.com

Reaction Conditions: Temperature, pressure, and reaction time are key parameters that can be adjusted to influence the isomer ratio. google.com For instance, in one patented method, controlling these conditions was a means to further control the cis-trans isomer ratio. google.com

Solvent and Additives: The solvent system can also impact the stereochemical outcome. For example, the use of acetic acid in water has been investigated as a reaction medium for Ru/C catalyzed hydrogenation. chemicalbook.com

It's important to note that the cis and trans isomers can be separated after the reaction using techniques like crystallization or chromatography. tuodaindus.com

Advances in Green Chemistry for this compound Synthesistuodaindus.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and sustainable methods for this compound synthesis. tuodaindus.com This includes the use of continuous flow reactors, which can offer improved efficiency, safety, and reduced waste generation compared to traditional batch processes. tuodaindus.comresearchgate.net

A notable advancement is the development of a continuous process for the hydrogenation of 3,5-dimethylpyridine in a trickle bed reactor (TBR). researchgate.netresearchgate.net This approach offers enhanced efficiency, stability, and the production of high-quality this compound. researchgate.netresearchgate.net Furthermore, the development of electrocatalytic hydrogenation methods presents a promising alternative to traditional catalytic hydrogenation using hydrogen gas. nih.gov This electrochemical approach can operate under milder conditions and avoids the need for high-pressure hydrogen gas. nih.gov

Stereoselective Synthesis Strategies

The demand for enantiomerically pure forms of this compound and its analogues has driven the development of stereoselective synthetic strategies. These methods aim to produce a single desired stereoisomer, which is often crucial for pharmaceutical applications.

Asymmetric Reduction Approaches

Asymmetric reduction of 3,5-dimethylpyridine or its precursors is a powerful strategy to obtain enantiomerically enriched this compound. This typically involves the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of the substrate.

Asymmetric Hydrogenation: The direct asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts has been achieved with high enantioselectivity using a Rh-JosiPhos catalyst in the presence of an organic base. researchgate.netunimi.it This method has been successful in producing chiral piperidines with enantiomeric excesses up to 90%. unimi.it

Asymmetric Transfer Hydrogenation: Transition-metal-catalyzed asymmetric transfer hydrogenation is another important technique for the reduction of pyridine ketones, which can be precursors to chiral piperidines. thieme-connect.com Catalysts based on iron, manganese, ruthenium, copper, rhodium, and iridium have been developed for this purpose. thieme-connect.com

Hydrosilylation: Copper-catalyzed asymmetric hydrosilylation of 2-pyridine ketones has also been reported as a method for producing enantiopure chiral alcohols, which can then be converted to the corresponding piperidines. thieme-connect.com

Chiral Resolution Techniques for Enantiomeric Separationrsc.org

When a stereoselective synthesis is not feasible or does not provide sufficient enantiomeric purity, chiral resolution can be employed to separate a racemic mixture of this compound enantiomers. nih.gov This technique relies on the differential interaction of the enantiomers with a chiral resolving agent or a chiral stationary phase in chromatography. iupac.org

Catalytic Kinetic Resolution: This method involves the use of a chiral catalyst to selectively react with one enantiomer of the racemic mixture at a faster rate, leaving the other enantiomer unreacted and thus enriched. nih.gov For example, the catalytic kinetic resolution of disubstituted piperidines has been achieved with practical selectivity factors using achiral N-heterocyclic carbenes and chiral hydroxamic acids. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used analytical and preparative technique for separating enantiomers. nih.gov Racemic mixtures of piperidine derivatives have been successfully resolved using commercially available chiral stationary phases, such as those based on cellulose (B213188) derivatives like Chiralcel OD and Chiralcel OJ. iupac.orgnih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation. nih.gov

Ring Transformation and Expansion Protocols for Piperidine Ring Formation

The formation of the piperidine ring through the rearrangement of smaller ring systems offers a powerful and stereocontrolled route to substituted piperidines.

Synthesis via Azetidines and Other Precursors

A notable strategy for the synthesis of piperidine derivatives involves the ring expansion of azetidines. The inherent ring strain of the four-membered azetidine (B1206935) ring makes it a suitable precursor for rearrangement into the more stable six-membered piperidine ring. acs.orgnih.gov

One approach involves the use of 2-(haloalkyl)azetidines as starting materials. nih.gov These compounds, which can be prepared from the reduction of 4-(haloalkyl)azetidin-2-ones with chloroalane (AlH₂Cl), undergo rearrangements to form stereospecifically defined piperidines. nih.gov The reaction proceeds through the formation of bicyclic azetidinium intermediates, which are subsequently opened by various nucleophiles. nih.gov For instance, the rearrangement of 2-(2-bromo-1,1-dimethylethyl)azetidines has been shown to be an effective method for producing stereodefined 4-bromo-, 4-fluoro-, 4-acetoxy-, and 4-hydroxypiperidines. clockss.org These transformations occur via the formation of transient 1-azoniabicyclo[2.2.0]hexane intermediates that are then opened by a nucleophile in an SN2-type fashion. acs.orgugent.be

The choice of nucleophile and reaction conditions can influence the final product. For example, treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with tetramethylammonium (B1211777) fluoride (B91410) (TMAF) yields cis-4-fluoro-5,5-dimethylpiperidines. clockss.org Similarly, using sodium acetate as the nucleophile leads to the formation of cis-4-acetoxy-5,5-dimethylpiperidines. clockss.org These ring expansion reactions provide a valuable alternative to traditional methods for preparing 3,4-disubstituted piperidines. acs.orgugent.be

PrecursorReagentProductYieldReference
cis-2-(2-Bromo-1,1-dimethylethyl)azetidinesTetramethylammonium Fluoride (TMAF)cis-4-Fluoro-5,5-dimethylpiperidinesGood clockss.org
cis-2-(2-Bromo-1,1-dimethylethyl)azetidinesSodium Acetatecis-4-Acetoxy-5,5-dimethylpiperidinesGood clockss.org
4-(Haloalkyl)azetidin-2-onesChloroalane (AlH₂Cl)2-(Haloalkyl)azetidinesHigh nih.gov

Electrophile-Induced Cyclization of Imines

Electrophile-induced cyclization of imines represents another significant strategy for constructing the piperidine ring. This method involves the intramolecular attack of a nucleophilic moiety onto an electrophilically activated imine or a related intermediate.

A common approach is the cyclization of γ,δ-alkenimines. psu.edu Treatment of these substrates with an electrophile, such as phenylselenenyl bromide, leads to the formation of a cyclic iminium salt. This intermediate can then be reduced, for example with sodium borohydride, to yield the corresponding functionalized piperidine. psu.edu This methodology has been successfully applied to the synthesis of various substituted piperidines. psu.edu

Another variation involves the intramolecular Mannich reaction. In this process, an iminium ion, formed in situ from the condensation of an amine and an aldehyde, is attacked by an intramolecular nucleophile. nih.gov This cyclization is often stereoselective, with the diastereoselectivity being controlled by the transition state geometry. nih.gov Furthermore, silyl-aza-Prins reactions have been employed to create highly functionalized 2-trifluoromethylpiperidines. nih.gov

The use of flow microreactors has also been explored for the electroreductive cyclization of imines with terminal dihaloalkanes, offering a greener and more efficient route to piperidine derivatives compared to conventional batch methods. nih.gov

ReactantReaction TypeKey FeaturesReference
γ,δ-AlkeniminesPhenylselenenyl bromide-induced cyclizationFormation of a cyclic iminium salt followed by reduction. psu.edu
Amine and AldehydeIntramolecular Mannich reactionIn situ formation of an iminium ion, stereoselective cyclization. nih.gov
Imines and Terminal DihaloalkanesElectroreductive cyclization in a flow microreactorEfficient and environmentally friendly synthesis. nih.gov

Functionalization and Derivatization Reactions of the Piperidine Ring

Once the piperidine ring is formed, further modifications can be introduced through various functionalization and derivatization reactions. These reactions allow for the synthesis of a wide array of piperidine-based compounds with diverse properties and applications.

Alkylation and Reductive Amination Processes

Alkylation and reductive amination are fundamental reactions for modifying the nitrogen atom of the piperidine ring. This compound readily participates in these reactions, serving as a versatile building block in organic synthesis. tuodaindus.com

Alkylation involves the introduction of an alkyl group onto the nitrogen atom. For instance, the synthesis of 1-(2-Bromoethyl)-3,5-dimethylpiperidine (B13244707) hydrobromide can be achieved through the alkylation of this compound with a bromoethyl derivative. smolecule.com Careful control of stoichiometry is crucial to prevent dialkylation. smolecule.com

Reductive amination provides a direct method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This compound is a common secondary amine used in this process. tuodaindus.com For example, the synthesis of the macrolide antibiotic tilmicosin (B555) involves the reductive amination of the aldehyde group of desmycosin with this compound. uniscience.co.kr Nickel-catalyzed reductive amination has also been shown to be effective, even with sterically hindered amines like cis-2,6-dimethylpiperidine (B46485). ucla.edu

ReactionReactantsProductKey FeaturesReference
AlkylationThis compound, Bromoethyl derivative1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromideControlled stoichiometry to avoid dialkylation. smolecule.com
Reductive AminationDesmycosin, this compoundTilmicosinDirect C-N bond formation. uniscience.co.kr
Reductive AminationN-trimethylsilyl amines, Benzaldehydes, Organic electrophilesFunctionalized piperidinesNickel-catalyzed, tolerates sterically hindered amines. ucla.edu

Nucleophilic Aromatic Substitution Reactions with this compound

This compound can act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. acs.org In these reactions, the piperidine nitrogen attacks an electron-deficient aromatic ring, displacing a leaving group. masterorganicchemistry.com The reactivity of the aromatic substrate is enhanced by the presence of electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. masterorganicchemistry.com

For example, this compound reacts with 4-chloro-6-substituted pyrimidines to form 6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-amine. The reaction is typically carried out in a solvent like ethanol (B145695) or DMF at elevated temperatures, often in the presence of a base. The steric hindrance of the nucleophile can play a significant role in the reaction rate. Studies comparing the reactivity of piperidine, 2-methylpiperidine (B94953), and trans-2,6-dimethylpiperidine have shown a substantial decrease in rate with increasing steric bulk around the nitrogen atom. acs.org

Aromatic SubstrateNucleophileProductKey FeaturesReference
4-Chloro-6-substituted pyrimidineThis compound6-(3,5-Dimethylpiperidin-1-yl)pyrimidin-4-amineSNAr reaction, solvent and heat are typically required.
Fluoro-2,4-dinitrobenzenePiperidine derivativesN-ArylpiperidinesReaction rate is sensitive to steric hindrance of the nucleophile. acs.org

Formation of Nitrogen-Containing Heterocycles Utilizing this compound as a Building Block

The unique structural and chemical properties of this compound make it a valuable building block for the synthesis of more complex nitrogen-containing heterocycles. tuodaindus.comuib.no These heterocycles are of significant interest in medicinal chemistry and materials science. nih.gov

One application is in the synthesis of spirocyclic systems. For example, methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) ring systems have been developed. researchgate.net These motifs contain differentiated secondary amines that allow for further functionalization. researchgate.net

Furthermore, this compound derivatives are used in the synthesis of materials like zeolites. tuodaindus.com Specifically, N,N-dimethyl-3,5-dimethylpiperidinium can act as an organic structure-directing agent (OSDA) in the synthesis of zeolites such as Cu-SSZ-39, which has applications in catalysis. rsc.org The synthesis of these OSDAs often involves the methylation of this compound. rsc.org

ApplicationStarting MaterialResulting Structure/MaterialKey FeaturesReference
Spirocycle SynthesisPiperidine derivativesSpirocyclic piperidine-azetidine and piperidine-pyrrolidineDifferentiated secondary amines for further functionalization. researchgate.net
Zeolite SynthesisThis compoundCu-SSZ-39 zeoliteN,N-dimethyl-3,5-dimethylpiperidinium acts as an organic structure-directing agent. rsc.org

Synthesis of Dimethylpiperidinium Salts

The synthesis of dimethylpiperidinium salts, particularly N,N-dimethyl-3,5-dimethylpiperidinium, is crucial for their application as organic structure-directing agents (OSDAs) in the synthesis of zeolites like SSZ-39. rsc.orgrsc.orgcsic.es Methodologies for preparing these quaternary ammonium (B1175870) salts typically involve the direct N-methylation of a corresponding piperidine derivative or a multi-step pathway starting from a pyridine precursor.

One common and direct method involves the quaternization of this compound. In this procedure, a mixture of cis- and trans-3,5-dimethylpiperidine is dissolved in methanol (B129727) along with potassium carbonate. rsc.orgrsc.orgcsic.es Methyl iodide is then added dropwise to the stirred mixture. rsc.orgrsc.orgcsic.es The reaction proceeds for several days at room temperature, after which the iodide salt is precipitated and collected. rsc.orgrsc.orgcsic.es For applications in zeolite synthesis, the resulting N,N-dimethyl-3,5-dimethylpiperidinium iodide is often converted to its hydroxide (B78521) form through anion exchange using a hydroxide ion exchange resin. rsc.orgcsic.es

An alternative, multi-step synthesis route begins with 3,5-dimethylpyridine (3,5-lutidine). patsnap.com This pathway involves the following key steps:

Formation of a Pyridinium Salt : 3,5-lutidine is reacted with a methylating agent, such as methyl chloride, in a solvent like ethanol to produce 1,3,5-trimethylpyridinium quaternary ammonium salt. patsnap.com

Hydrogenation : The resulting pyridinium salt undergoes catalytic hydrogenation to saturate the aromatic ring, yielding 1,3,5-trimethylpiperidine (B3047789). This step is typically performed in an autoclave using a ruthenium on carbon (Ru/C) catalyst under hydrogen pressure. patsnap.com

Final Salt Formation : The 1,3,5-trimethylpiperidine is then reacted with dimethyl carbonate to generate a 3,5-dimethylpiperidinium salt with methyl carbonate as the anion. patsnap.com

Anion Exchange : To obtain the hydroxide form, which is active as a template agent, the methyl carbonate salt is dissolved in water. Calcium hydroxide is added to facilitate an anion exchange, yielding the desired N,N-dimethyl-3,5-dimethylpiperidinium hydroxide. patsnap.com

The synthesis of other dimethylpiperidinium salts follows similar principles of quaternization. For instance, N,N-dimethylpiperidinium chloride, also known as mepiquat (B94548) chloride, is prepared by reacting N-methylpiperidine with methyl chloride in an anhydrous solvent such as acetone. google.com This process results in the precipitation of the solid chloride salt, which can be separated with high purity. google.com Similarly, 1,4-dimethylpiperidinium iodide has been synthesized by reacting 4-methylpiperidine (B120128) with methyl iodide in absolute ethanol. dergipark.org.tr

The following table summarizes various synthetic approaches to dimethylpiperidinium salts based on published research findings.

Table 1: Synthetic Methodologies for Dimethylpiperidinium Salts

Target CompoundStarting MaterialKey ReagentsSolventReaction ConditionsSource
N,N-Dimethyl-3,5-dimethylpiperidinium IodideThis compoundMethyl iodide, Potassium carbonateMethanolStirred for 7 days at room temperature rsc.orgrsc.orgcsic.es
N,N-Dimethyl-3,5-dimethylpiperidinium Hydroxide3,5-Dimethylpyridine1. Methyl chloride2. H₂, Ru/C catalyst3. Dimethyl carbonate4. Calcium hydroxide1. Ethanol2. Methanol1. 70-80°C2. 170°C, 5.5 MPa H₂3. N₂ atmosphere patsnap.com
N,N-Dimethylpiperidinium Chloride (Mepiquat chloride)N-MethylpiperidineMethyl chlorideAcetone (anhydrous)Reaction temperature between 0-200°C google.com
1,4-Dimethylpiperidinium Iodide4-MethylpiperidineMethyl iodideAbsolute ethanolCooled reaction, stirred for 2 hours dergipark.org.tr

Catalytic Applications and Ligand Design Incorporating 3,5 Dimethylpiperidine

Role of 3,5-Dimethylpiperidine in Chiral Organocatalysis

Organocatalysis, a field that utilizes small, metal-free organic molecules to catalyze chemical reactions, has benefited from the integration of the this compound scaffold. This framework provides a robust and sterically defined environment crucial for inducing chirality.

Design and Synthesis of Chiral Organocatalysts

The synthesis of effective chiral organocatalysts often begins with a readily available chiral building block. The chiral, C2-symmetric (3R,5R) and (3S,5S) isomers of this compound are particularly useful for this purpose. These isomers can be prepared by the hydrogenation of 3,5-dimethylpyridine (B147111). wikipedia.org The design principle involves attaching a catalytically active group to this chiral backbone. The defined stereochemistry of the piperidine (B6355638) ring then dictates the spatial arrangement of the catalyst, creating a chiral pocket that influences the approach of reactants.

A notable strategy involves creating catalysts that can engage in specific non-covalent interactions with substrates, which is key to achieving high stereoselectivity. While the direct synthesis of numerous this compound-derived organocatalysts is a broad field, the concept often involves leveraging its defined structure to create a selective catalytic environment. tuodaindus.com

Applications in Asymmetric Transformations

The structural features of this compound-based organocatalysts make them effective in a range of asymmetric transformations. For instance, they can serve as building blocks in the synthesis of catalysts for reactions like asymmetric aldol (B89426) reactions or Michael additions. In these reactions, the catalyst's chiral environment directs the formation of one enantiomer of the product over the other. The steric hindrance provided by the methyl groups at the 3 and 5 positions is instrumental in creating a selective binding pocket, which is a fundamental aspect of achieving high enantioselectivity.

Development of Chiral Ligands for Transition Metal Catalysis

The this compound unit is a cornerstone in the design of chiral ligands for transition metal-catalyzed reactions. tuodaindus.comcymitquimica.com These ligands coordinate to a metal center, and the resulting chiral metal complex is the active catalyst that promotes enantioselective transformations. mdpi.com

Structural Integration of this compound Moiety into Ligand Frameworks

The C2-symmetry of chiral this compound is a highly desirable feature for the construction of bidentate or polydentate ligands, which can bind to a metal center at two or more points. A common approach is to synthesize phosphine-based ligands, where phosphorus atoms chelate the metal. The synthesis involves functionalizing the nitrogen atom of the this compound ring and subsequently introducing phosphine (B1218219) groups. This creates a rigid and sterically demanding backbone that enforces a specific geometry upon coordination to a transition metal.

Coordination Chemistry of this compound-Derived Ligands

The coordination of these ligands to transition metals is heavily influenced by the steric bulk of the two methyl groups on the piperidine ring. This steric hindrance is not a liability but a critical design element that helps to create a well-defined and rigid chiral environment around the metal. This controlled environment is essential for discriminating between the two faces of a prochiral substrate, leading to high enantioselectivity. For example, a dithiocarbamate (B8719985) ligand incorporating this compound has been used to synthesize a novel two-dimensional coordination polymer with copper, demonstrating its utility in creating complex, structured materials. rsc.orgresearchgate.net

Applications in Enantioselective Catalysis (e.g., Asymmetric Hydrogenation, Hydroformylation)

Ligands derived from this compound have proven highly effective in important industrial and academic reactions.

Asymmetric Hydrogenation: In this class of reactions, prochiral substrates like ketones or olefins are reduced to chiral alcohols or alkanes. Iridium, rhodium, and ruthenium complexes bearing chiral ligands are often used. nih.govresearchgate.net Ligands incorporating the this compound framework can lead to catalysts that achieve high enantiomeric excess (ee), a measure of the product's chiral purity. tuodaindus.com For instance, a specialty catalyst manufacturer reported achieving a 98.5% enantiomeric excess in challenging asymmetric hydrogenations using a novel ligand system that included this compound. tuodaindus.com

Asymmetric Hydroformylation: This reaction involves the addition of a hydrogen atom and a formyl group (CHO) across a double bond to produce chiral aldehydes, which are valuable synthetic intermediates. uu.nlresearchgate.netwiley-vch.de Rhodium complexes are typically employed for this transformation. researchgate.netresearchgate.net The design of the chiral ligand is critical for controlling both regioselectivity (i.e., whether the formyl group adds to the end of the double bond or an internal position) and enantioselectivity. Ligands based on the this compound scaffold contribute to creating catalysts that can provide high yields of the desired branched, chiral aldehyde with significant enantiomeric excess.

Interactive Data Tables

Table 1: Applications of this compound in Catalysis

This table summarizes the key applications and findings related to the use of this compound in catalysis.

Catalytic FieldCatalyst/Ligand TypeSpecific TransformationReported Performance Metric
Asymmetric HydrogenationNovel Ligand SystemHydrogenation of challenging substrates98.5% enantiomeric excess tuodaindus.com
Coordination ChemistryDithiocarbamate LigandFormation of 2D Copper PolymerNovel semiconducting properties rsc.orgresearchgate.net
Asymmetric HydroformylationPhosphine-based LigandsHydroformylation of AlkenesEnables high regio- and enantioselectivity
Chiral OrganocatalysisChiral Building BlockGeneral Asymmetric TransformationsProvides steric control for selectivity

Modification of Heterogeneous Catalysts to Enhance Selectivity

The incorporation of this compound as a modifier in heterogeneous catalytic systems has been shown to be an effective strategy for enhancing reaction selectivity. The steric and electronic properties of the this compound moiety play a crucial role in directing the outcome of catalytic transformations, leading to higher yields of desired products and minimizing the formation of unwanted byproducts. tuodaindus.com

One area where this has been demonstrated is in catalytic alkylation reactions. The use of this compound in conjunction with aluminosilicate (B74896) catalysts, such as ASM-40, has been reported to significantly improve product yields. tuodaindus.com This enhancement is attributed to the ability of the piperidine derivative to influence the catalyst's surface properties, thereby favoring specific reaction pathways.

In the realm of gold catalysis, ligands featuring a cis-3,5-dimethylpiperidine (B12482) group have been developed to improve the efficiency of intermolecular reactions. nih.gov The two cis methyl groups on the piperidine ring serve to lock it into a specific chair conformation. nih.gov This conformational rigidity is key to shielding the active carbene center of the gold catalyst, which in turn leads to a preference for reactions with smaller nucleophiles over larger ones. nih.gov The result is a notable increase in the yield of the desired product. nih.gov For instance, the use of a ligand with cis-3,5-dimethylpiperidine resulted in a significantly higher yield compared to ligands with a trans-3,5-dimethylpiperidine or an unsubstituted piperidine ring. nih.gov

Ligand MoietyReaction Yield (%)Reference
cis-3,5-Dimethylpiperidine84 nih.gov
3-MethylpiperidineNot specified, but lower than cis-3,5-dimethylpiperidine nih.gov
trans-3,5-DimethylpiperidineSignificantly lower than cis-3,5-dimethylpiperidine nih.gov

Development of Phase-Transfer Catalysts with Enhanced Efficiency

This compound serves as a valuable building block in the synthesis of novel phase-transfer catalysts (PTCs) with improved efficiency. tuodaindus.com The structural characteristics of this compound, particularly the presence and orientation of the methyl groups, are instrumental in the design of PTCs with enhanced activity. vulcanchem.com

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The efficiency of a PTC is largely dependent on its ability to shuttle reactants or ions across the phase boundary. Derivatives of this compound are being explored for the development of new PTCs. vulcanchem.com For example, the synthesis of compounds like 1-(2-bromoethyl)-3,5-dimethylpiperidine (B13244707) hydrobromide can be improved through the use of PTCs, which enhance yields in these biphasic systems. smolecule.com

Research on 3,5 Dimethylpiperidine As a Pharmaceutical and Bioactive Scaffold

Application in Novel Heterocyclic Compound Development

3,5-Dimethylpiperidine is a versatile intermediate for synthesizing nitrogen-containing heterocycles, which are foundational structures in many active pharmaceutical ingredients (APIs). tuodaindus.com Its defined stereochemical environment is particularly valuable in exploring new synthetic methods and generating molecular libraries for high-throughput screening, thereby accelerating the discovery of new drug leads. tuodaindus.com

The this compound scaffold is instrumental in the investigation of structure-activity relationships (SAR), a critical process in drug design that links a molecule's structure to its biological activity. tuodaindus.comdrugdesign.org By systematically modifying the piperidine (B6355638) ring and observing the resulting changes in potency and selectivity, chemists can gain insights into how a drug interacts with its target. drugdesign.org For example, the cis and trans isomers of this compound can exhibit different binding affinities and functional effects, allowing researchers to select the optimal isomer for a specific therapeutic target. tuodaindus.com Derivatives of this compound have been used to construct oxadiazole-based peptidomimetics, which have shown better binding affinity to opioid receptors compared to their 2,6-dimethyl analogs.

Design and Synthesis of Targeted Pharmaceutical Agents

The unique structural features of this compound make it a valuable component in the design and synthesis of targeted pharmaceutical agents. tuodaindus.comwikipedia.org

Kinase inhibitors are a major class of targeted cancer therapies. The this compound moiety has been successfully incorporated into novel scaffolds for these inhibitors. In one notable case, a university research group used high-purity this compound to create a new scaffold for kinase inhibitors, leading to the identification of a lead compound with nanomolar activity against a challenging oncology target. tuodaindus.com The solvent-exposed, hydrophobic this compound fragment of the BCL6 molecular glue, BI-3802, interacts with the hydrophobic side chain of an adjacent dimer, enabling higher-order assembly and subsequent degradation of the BCL6 oncoprotein. nih.gov

The this compound structure is a key component in the development of ligands for various neurological and psychiatric conditions. nih.gov Its derivatives have been explored for their potential in treating central nervous system (CNS) disorders. google.comgoogle.com Research has shown that compounds incorporating this scaffold can act as inhibitors of acetylcholinesterase, an enzyme relevant in the treatment of Alzheimer's disease. Furthermore, specific derivatives have been tested for their potential antiparkinsonian effects. The development of non-imidazole histamine (B1213489) H3-receptor ligands containing the this compound moiety has also been pursued for potential applications in conditions like Alzheimer's disease, mood and attention disorders, and cognitive deficits. google.com

Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, are involved in various cellular functions and are considered important targets for therapeutic intervention in CNS disorders and cancer. nih.govmdpi.comnih.gov The this compound ring has been incorporated into ligands designed to target these receptors.

In a study developing novel σ1 receptor ligands for neuropathic pain, a compound bearing a this compound group was synthesized. acs.org While increasing the hydrophobicity compared to a morpholino group, this compound (15) showed a binding affinity (Ki) of 46.0 ± 4.1 nM for the σ1 receptor and 1822 ± 148 nM for the σ2 receptor. acs.org This demonstrates a degree of selectivity for the σ1 subtype. acs.org Other research has focused on developing highly selective σ1 receptor ligands, leading to compounds like 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine, which showed high selectivity for the σ1 receptor over the σ2 receptor. nih.gov

Table 1: Binding Affinities of Selected Piperidine Derivatives for Sigma Receptors

CompoundBasic Moietyσ1 Ki (nM)σ2 Ki (nM)
12Morpholine66.3 ± 6.0502 ± 49.2
13Piperidine21.4 ± 2.51074 ± 96
144-Methylpiperidine (B120128)28.0 ± 3.41464 ± 101
15This compound46.0 ± 4.11822 ± 148
Data sourced from a study on novel σ1 receptor ligands for neuropathic pain. acs.org

Derivatives of this compound have been investigated for their role as modulators of various enzymes. smolecule.com

Cholinesterase Inhibitors: Compounds featuring the this compound structure have been shown to effectively inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease. tuodaindus.com Their ability to block these enzymes at low concentrations makes them promising candidates for further drug development for neurodegenerative conditions. tuodaindus.com

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is a key immunotherapeutic target in cancer treatment. mdpi.com Phenyl urea (B33335) derivatives incorporating a this compound group have been designed and synthesized as potential IDO1 inhibitors. mdpi.com In the synthesis process, this compound is reacted with 4-fluoro-3-nitrobenzaldehyde (B1361154) to form a key intermediate, which is then further elaborated to produce the final inhibitor candidates. mdpi.com

Cbl-b Inhibitors: The this compound moiety has been used in the synthesis of compounds designed to inhibit the E3 ubiquitin ligase Cbl-b. google.com These inhibitors are being explored for their potential to modulate the immune system and treat cancer. google.com

In Vitro Biological Research Methodologies

The this compound scaffold is a common feature in molecules subjected to various in vitro biological studies to determine their potential as therapeutic agents. These non-clinical research methods are essential for characterizing the bioactivity and mechanism of action of novel chemical entities.

Derivatives of this compound have been evaluated in a range of biochemical and pharmacological assays to identify and quantify their biological activity. These assays are fundamental in early-stage drug discovery.

Researchers have synthesized and tested derivatives for their ability to inhibit enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase, which are linked to Alzheimer's disease. tuodaindus.com In a different therapeutic area, a series of phenyl urea derivatives incorporating the this compound structure were synthesized and screened for their inhibitory effect on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme targeted in cancer therapy. Several of these compounds demonstrated potent IDO1 inhibition, with IC₅₀ values in the range of 0.1–0.6 μM.

Another study focused on creating dual-target ligands by incorporating the this compound moiety. The resulting compounds were tested for their affinity at histamine H3 receptors (H₃R) and sigma-1 receptors (σ₁R), both of which are targets for neurological and pain-related conditions. The piperidine ring was found to be a critical structural element for this dual activity. nih.gov For instance, replacing a piperazine (B1678402) ring with a piperidine ring in one compound resulted in a dramatic increase in affinity for the σ₁R (Kᵢ changing from 1531 nM to 3.64 nM) while maintaining high affinity for the H₃R (Kᵢ of 7.70 nM). nih.gov

Derivative ClassTarget(s)Assay TypeKey Findings
Phenyl Urea DerivativesIDO1Enzyme InhibitionShowed potent inhibition with IC₅₀ values of 0.1–0.6 μM.
Piperidine DerivativesH₃R / σ₁RReceptor BindingExhibited dual affinity with Kᵢ values as low as 7.70 nM (H₃R) and 3.64 nM (σ₁R). nih.gov
General DerivativesAcetylcholinesterase, ButyrylcholinesteraseEnzyme InhibitionInvestigated as potential treatments for Alzheimer's disease. tuodaindus.com

Understanding how a compound exerts its biological effect is a critical step in its development. Mechanistic studies for this compound derivatives have involved advanced cellular and molecular techniques to elucidate their interactions with biological targets.

One significant area of research has been on the antibacterial mechanism of action. A notable derivative, HSGN-94, which contains a this compound group, was found to be an effective antimicrobial agent against drug-resistant Gram-positive bacteria. Mechanistic studies revealed that HSGN-94 functions by inhibiting the biosynthesis of lipoteichoic acid (LTA) in Staphylococcus aureus. This was determined through a combination of global proteomics, transcriptional profiling, and lipidomics, which pinpointed the disruption of the LTA synthesis pathway as the core mechanism.

The evaluation of antimicrobial efficacy and cytotoxicity is a standard component of in vitro research for new bioactive compounds. The this compound scaffold has been incorporated into molecules designed as novel antibiotics.

For example, the derivative HSGN-94 demonstrated potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria. Its minimum inhibitory concentrations (MICs) were found to be in the range of 0.25 μg/mL to 2 μg/mL. Furthermore, its cytotoxicity was assessed against human keratinocyte (HaCaT) cells, where it was found to be non-toxic at concentrations up to 64 μg/mL, indicating a favorable selectivity profile.

In another line of research, 3,5-diamino-piperidine derivatives, which act as mimetics of aminoglycoside antibiotics, were developed and tested. These compounds were designed to inhibit bacterial protein synthesis by targeting the ribosomal decoding site. Studies showed their antibacterial activity against several pathogens, including the problematic Gram-negative bacterium Pseudomonas aeruginosa.

Compound/DerivativeOrganism(s)Assay TypeResults
HSGN-94Gram-positive bacteriaMIC AssayMIC values of 0.25 - 2 μg/mL.
HSGN-94Human Keratinocyte (HaCaT) cellsCytotoxicity AssayNon-toxic up to 64 μg/mL.
3,5-Diamino-piperidinesP. aeruginosa, E. coliMIC AssayPotent antibacterial activity, though reduced in the presence of serum.

Research in Agrochemical Formulations

Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry. chemimpex.com Its structural features are utilized to create new crop protection agents with improved properties. made-in-china.com

The this compound moiety is incorporated into the structure of modern pesticides and herbicides to enhance their efficacy and environmental profile. made-in-china.com Research in this area focuses on creating molecules that offer better stability, target uptake, and persistence.

A notable application is in the development of advanced fungicides. In one case study, an agrochemical company utilized this compound in the synthesis of a novel systemic fungicide. This new product demonstrated a 40% longer persistence in field conditions, which allows for reduced application frequency and an improved environmental footprint. tuodaindus.com The compound's role in developing next-generation herbicides and insecticides makes it an important component in modern agricultural science.

Contributions to Flavor and Fragrance Industry Formulations

The applications of this compound extend to the flavor and fragrance industry, where it is used in the formulation of unique sensory profiles. chemimpex.compmarketresearch.com It is incorporated into various formulations to impart desirable aroma and flavor characteristics in products ranging from perfumes to food and beverages. chemimpex.comnetascientific.compmarketresearch.com The distinctive aroma profile of its derivatives is a key reason for its growing use in this sector. pmarketresearch.com

Advanced Characterization and Spectroscopic Analysis of 3,5 Dimethylpiperidine

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for the structural confirmation of 3,5-Dimethylpiperidine by probing the vibrational modes of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound, thereby confirming its molecular framework. The FT-IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. researchgate.net Key regions in the spectrum include the N-H stretching vibration of the secondary amine, typically observed in the 3300-3500 cm⁻¹ range, and the various C-H stretching and bending vibrations of the piperidine (B6355638) ring and methyl groups, which appear in the 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively. The presence of these distinct bands offers clear evidence for the compound's core structure. nih.govchemicalbook.com

Table 1: Key FT-IR Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500
Alkane (C-H) Stretch 2800 - 3000
Methylene (B1212753) (CH₂) Scissoring ~1465
Methyl (CH₃) Bending ~1450 and ~1375

FT-Raman Spectroscopy for Complementary Vibrational Analysis

FT-Raman spectroscopy offers a complementary vibrational analysis to FT-IR. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective for analyzing non-polar bonds, providing a more complete vibrational profile of the molecule. For this compound, the symmetric vibrations of the carbon backbone and C-H bonds are often more prominent in the Raman spectrum. ljmu.ac.uk This technique helps to confirm the heterocyclic ring structure and the presence of the methyl substituents, corroborating the findings from FT-IR analysis. nih.govchemicalbook.com

Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of this compound in solution. It provides precise information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, and is crucial for differentiating between the cis and trans diastereomers. nih.govnih.gov

The relative stereochemistry of the methyl groups significantly influences the chemical shifts and coupling constants observed in the ¹H NMR spectrum. rsc.org Analysis of these parameters, particularly the J values, allows for the unambiguous assignment of the cis and trans configurations. nih.govrsc.org Furthermore, the ratio of the two diastereomers in a mixture can be accurately determined by integrating the signals in the ¹H NMR spectrum. nih.gov ¹³C and ¹⁵N NMR provide additional data on the carbon skeleton and the nitrogen environment, respectively, completing the comprehensive structural picture. nih.govchemicalbook.com

Table 2: Illustrative ¹H and ¹³C NMR Data for this compound Isomers

Isomer Nucleus Position Chemical Shift (ppm)
cis ¹³C C2/C6 ~54.5
C3/C5 ~31.8
C4 ~43.9
CH₃ ~19.5
trans ¹³C C2/C6 ~54.0
C3/C5 ~31.5
C4 ~43.5
CH₃ ~19.0
cis/trans ¹H N-H Variable
Ring Protons ~1.5 - 3.0

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural confirmation. The compound has a molecular weight of approximately 113.20 g/mol . nih.gov In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, typically leading to the formation of a molecular ion (M⁺). nih.gov

The subsequent fragmentation of this ion is predictable and characteristic of the molecule's structure. For cyclic amines like this compound, a common fragmentation pathway is alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of stable, nitrogen-containing fragment ions, and the pattern of these fragments serves as a molecular fingerprint. researchgate.net

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₁₅N
Molecular Weight 113.20 g/mol
Common Fragmentation Alpha-cleavage next to the nitrogen atom

Diffraction Techniques for Solid-State Characterization

Diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for elucidating the absolute molecular structure, including bond lengths, bond angles, and stereochemistry. tuodaindus.com While obtaining suitable crystals of the parent this compound can be challenging, researchers often analyze crystalline derivatives. For instance, the relative stereochemistry of a related cis-piperidine was unequivocally confirmed by single-crystal X-ray diffraction of its N-tosyl derivative. nih.govrsc.org Powder X-ray Diffraction (PXRD) is also a valuable tool, used to identify crystalline phases and assess the purity of solid samples. mdpi.com This technique is crucial in materials science, such as in the characterization of zeolites synthesized using this compound derivatives as structure-directing agents. tuodaindus.com

Elemental and Surface Analysis Techniques

Advanced analytical techniques are crucial for confirming the elemental composition and surface chemistry of materials derived from or incorporating this compound. Techniques such as Energy Dispersive X-ray Spectroscopy (EDS) and X-ray Photoelectron Spectroscopy (XPS) provide invaluable data for the elemental and surface characterization of these compounds, particularly in the context of coordination polymers and functionalized materials.

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical method used for the elemental analysis of a sample. It operates by detecting the characteristic X-rays emitted from a material when struck by an electron beam. Each element produces a unique set of X-ray peaks, allowing for qualitative and quantitative compositional analysis.

In the study of coordination polymers involving ligands derived from this compound, such as dithiocarbamates, EDS is employed to confirm the presence and relative abundance of constituent elements (e.g., Carbon, Nitrogen, Sulfur, and the coordinated metal). For instance, in the characterization of novel metal-organic coordination polymers, elemental analysis is a fundamental step to verify that the synthesized material matches the proposed chemical formula. researchgate.netnih.gov While specific EDS spectra for a this compound complex are not detailed in the available literature, the general methodology is widely applied. For example, in the analysis of various copper(II) dithiocarbamate (B8719985) complexes, elemental analysis is the primary method used to confirm the calculated and found percentages of carbon, hydrogen, nitrogen, and the metal ion, thereby validating the synthesis of the target compound. rsc.orgdntb.gov.uanih.gov

Table 1: Representative Elemental Analysis Data for Metal Dithiocarbamate Complexes

Compound Type Element Calculated % Found %
Copper(II) Dithiocarbazate C 56.52 56.59
H 4.74 4.45
N 7.75 8.01
Cu 8.80 8.53
Nickel(II) Dithiocarbazate C 56.91 56.47
H 4.78 4.72
N 7.81 8.57
Ni 8.18 8.39

This table presents representative data for analogous metal-ligand complexes to illustrate the application and precision of elemental analysis techniques like EDS. Data adapted from studies on similar structures. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

While specific XPS studies focused solely on this compound are not prominent, the technique is essential for characterizing the surface chemistry of materials where this compound is used as a ligand or precursor. For example, in the formation of coordination polymers or thin films on a substrate, XPS can be used to:

Confirm the presence of the constituent elements (C, N, metal center) on the material's surface.

Determine the oxidation state of the metal center coordinated to the this compound-derived ligand.

Investigate the chemical environment of the nitrogen atom within the piperidine ring, providing insight into its coordination or protonation state.

This level of surface detail is critical for understanding the material's properties and its interactions with its environment, especially in applications related to catalysis and electronic devices.

Electrical and Spectroscopic Measurements for Material Properties

The incorporation of this compound into larger molecular structures, such as coordination polymers, can impart interesting electrical properties. Specialized spectroscopic techniques are used to probe these characteristics, providing insights into conductivity, charge carrier mobility, and semiconducting behavior.

Impedance spectroscopy is a powerful method for characterizing the electrical properties of materials and their interfaces. By applying a small alternating current (AC) voltage over a range of frequencies, the impedance of the system is measured, allowing researchers to model the material as an equivalent circuit of resistors and capacitors. This can differentiate between contributions from the bulk material (grains), grain boundaries, and electrode interfaces.

This technique has been successfully applied to a novel mixed-valence Cu(I)–Cu(II) coordination polymer featuring a this compound dithiocarbamate (3,5-Dmpip-dtc) ligand. The analysis of the complex impedance revealed that the material exhibits semiconducting behavior. The temperature dependence of the conductivity followed the Arrhenius law, from which a relatively small activation energy for charge transport was calculated. This indicates that thermal energy can readily promote charge carriers to a conductive state. The negative temperature coefficient of resistance (NTCR) behavior, where resistance decreases with increasing temperature, is characteristic of semiconductors.

Table 2: Electrical Properties of a this compound-based Coordination Polymer

Parameter Value Technique Reference
Activation Energy (Ea) 0.29 eV Impedance Spectroscopy rsc.org
Carrier Mobility (Σμ) 0.1 cm²/Vs FP-TRMC rsc.org

Data obtained for the coordination polymer [Cu₃ICuIIBr₃(3,5-Dmpip-dtc)₂]n. rsc.org

Flash Photolysis Time-Resolved Microwave Conductivity (FP-TRMC) is a non-contact, electrodeless technique used to measure the mobility of charge carriers in semiconducting materials. In this method, a sample is excited with a short pulse of laser light, creating mobile electrons and holes. The change in microwave power absorption by the sample is then measured over time, which is directly related to the conductivity of the material. This allows for the determination of the sum of the charge carrier mobilities (Σμ = μe + μh) and their decay kinetics.

For the same Cu(I)–Cu(II) coordination polymer with the this compound dithiocarbamate ligand, FP-TRMC measurements were instrumental in demonstrating its potential as a functional electronic material. The study revealed a high charge carrier mobility of 0.1 cm²/Vs. This value is significant for a coordination polymer and highlights the role of the molecular structure in facilitating efficient charge transport. The combination of impedance spectroscopy and FP-TRMC provides a comprehensive picture of the material's charge transport properties, confirming its semiconducting nature and quantifying the efficiency of charge carrier movement. rsc.org

Magnetic Susceptibility Measurements for Coordination Polymers

When this compound or its derivatives are used as ligands to form coordination polymers with transition metal ions, the resulting materials can exhibit interesting magnetic properties. Magnetic susceptibility measurements are the primary method used to investigate these properties, providing information about the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic interactions between metal centers. fizika.silibretexts.org

The technique typically involves measuring the magnetization of a sample as a function of temperature and applied magnetic field using a SQUID (Superconducting Quantum Interference Device) magnetometer. The molar magnetic susceptibility (χm) is then analyzed. A common approach is to examine the temperature dependence of the χmT product. For isolated paramagnetic centers, this value is constant with temperature. A decrease in χmT upon cooling typically indicates antiferromagnetic coupling between the metal ions, while an increase suggests ferromagnetic coupling. libretexts.org

In the case of copper(II) complexes with dithiocarbamate ligands, which are analogous to those formed with this compound derivatives, magnetic susceptibility measurements are used to confirm the Cu(II) (d⁹) oxidation state. rsc.org The effective magnetic moment (μeff) is calculated from the susceptibility data and is typically expected to be around 1.73 B.M. for a single unpaired electron. fizika.silibretexts.org Deviations from this value and the temperature-dependent behavior provide insight into the magnetic exchange interactions mediated by the ligand framework. For instance, studies on various copper diaryl-dithiocarbamate complexes reported effective magnetic moments ranging from 2.08 to 2.92 B.M., confirming the Cu(II) state and indicating potential magnetic interactions. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation/Formula
This compound C₇H₁₅N
This compound dithiocarbamate 3,5-Dmpip-dtc
Copper(II) Cu(II)
Copper(I) Cu(I)
Nickel(II) Ni(II)
Carbon C
Nitrogen N
Sulfur S

Computational Chemistry and Theoretical Studies on 3,5 Dimethylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the electronic structure and properties of 3,5-Dimethylpiperidine. These methods offer a microscopic perspective on the molecule's behavior.

A variety of computational methods have been employed to study this compound and its derivatives. Quantum chemical calculations of its energies, geometrical structure, and vibrational wavenumbers have been performed using both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. elixirpublishers.com The B3LYP functional is a commonly used DFT method for these types of analyses. elixirpublishers.comresearchgate.netresearchgate.netbookpi.org

These calculations are typically paired with Pople-style basis sets, such as 6-31+G(d,p), 6-311G(d,p), and 6-311++G(d,p), to achieve a balance between computational cost and accuracy. elixirpublishers.comresearchgate.netresearchgate.netbookpi.orgorientjchem.org The choice of method and basis set allows for the optimization of the molecular geometry and the calculation of various molecular properties. orientjchem.org For instance, studies on related piperidine (B6355638) derivatives have utilized the B3LYP/6-311++G(d,p) level of theory to compute geometrical parameters and confirm the molecular structure. researchgate.netresearchgate.net The G3MP2B3 composite method, an ab initio-based approach, has also been used and has shown excellent agreement with experimental data for thermochemical properties. acs.orgnih.gov

A key area of investigation has been the determination of the thermochemical properties of this compound to understand its stability. acs.orgnih.gov The standard molar enthalpies of formation for this compound have been determined both experimentally and through theoretical calculations at a standard temperature of 298.15 K. acs.orgnih.govacs.org For the liquid state, the experimental value is -(155.0 ± 1.7) kJ·mol⁻¹, and for the gaseous state, it is -(105.9 ± 1.8) kJ·mol⁻¹. acs.orgnih.govacs.org

Theoretical calculations using the G3MP2B3 method have produced results in excellent agreement with this experimental data. acs.orgnih.gov However, it has been noted that many common DFT methods, with the exception of the SVWN functional, surprisingly fail to accurately predict these specific properties for this class of compounds. acs.orgnih.gov General computational studies also indicate that for thermodynamic properties such as heat capacity, enthalpy, and entropy, their values tend to increase with a rise in temperature. elixirpublishers.com

Standard Molar Enthalpies of Formation of this compound at 298.15 K

StateStandard Molar Enthalpy of Formation (kJ·mol⁻¹)Method
Liquid-(155.0 ± 1.7)Experimental
Gaseous-(105.9 ± 1.8)Experimental
GaseousExcellent agreement with experimentG3MP2B3 Calculation

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. numberanalytics.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elixirpublishers.comnumberanalytics.com For derivatives of this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO, as well as the energy gap (ΔE) between them. researchgate.netbookpi.orgasianpubs.org

Key Concepts in Frontier Molecular Orbital (FMO) Analysis

ConceptDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Represents the molecule's ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital)The lowest-energy molecular orbital that is empty of electrons.Represents the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Energy Gap (ΔE)The difference in energy between the HOMO and LUMO.Indicates the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular interactions. elixirpublishers.com It transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pair) and two-center (bond) elements, which align with the intuitive Lewis structure concept. uni-muenchen.de For this compound, NBO analysis has been performed to explain the delocalization of charge resulting from intramolecular interactions. elixirpublishers.com

The method examines all possible interactions between "filled" (donor) Lewis-type NBOs and "empty" (acceptor) non-Lewis NBOs. uni-muenchen.de The energetic significance of these interactions, which indicates the degree of charge delocalization, is estimated using second-order perturbation theory. uni-muenchen.de This analysis provides a detailed understanding of hyperconjugative interactions and the stability they impart to the molecule. elixirpublishers.com

Core Concepts of Natural Bond Orbital (NBO) Analysis

ConceptDefinitionInformation Gained
Natural Bond Orbitals (NBOs)Localized electron-pair orbitals representing bonds and lone pairs.Provides a representation that aligns with chemical intuition (Lewis structures).
Donor-Acceptor InteractionsInteractions between filled (donor) and empty (acceptor) NBOs.Reveals charge delocalization and hyperconjugative effects within the molecule.
Stabilization Energy (E(2))The energy associated with a donor-acceptor interaction, calculated via second-order perturbation theory.Quantifies the strength of intramolecular interactions and their contribution to molecular stability.

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of this compound.

Understanding the conformational behavior of the piperidine ring is crucial, as it is influenced by the presence and orientation of the two methyl groups. acs.orgnih.gov this compound exists as two diastereomers: a chiral (R,R)/(S,S) pair and an achiral (R,S) or meso-isomer, often referred to as trans and cis, respectively. wikipedia.orgtuodaindus.com Exploring the conformational energy landscape helps to determine the relative stabilities of these different isomers and their various chair and boat conformations.

Molecular modeling techniques are employed to map this landscape. For example, in a drug design study involving a Hepatitis C virus inhibitor, the addition of a cis-3,5-dimethylpiperidine (B12482) group was found to be critical for making key interactions with the target protein. scispace.com In that study, ab initio calculations at the B3LYP/6-31+G(d,p) level were used to investigate the system's energy landscape as the ligand's position was varied within the protein's binding pocket. scispace.com Such explorations are vital for understanding structure-activity relationships and the role that specific conformations of the this compound scaffold play in molecular recognition. scispace.com

Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. DFT calculations, for instance, are used to model transition states in catalytic cycles, such as hydrogenation mechanisms, which are key to its synthesis. By mapping the molecular electrostatic potential (MEP) surface, researchers can predict locations of chemical reactivity. bookpi.org

Furthermore, computational studies have been crucial in understanding the disparate reactivity and selectivity observed between the cis and trans diastereomers of substituted piperidines in reactions like enantioselective acylation. nih.gov Detailed DFT studies have revealed a strong conformational effect, where the reactivity is influenced by whether a substituent occupies an axial or equatorial position. nih.gov These models can accurately predict the fastest reacting enantiomer by calculating the energy of the transition states, providing critical insights for stereoselective synthesis. acs.orgnih.gov The charge distribution within the molecule, predicted using methods like Mulliken atomic charges, also helps to forecast its stability and reactivity in molecular interactions. bookpi.org

Ligand-Receptor Interaction Modeling

Molecular docking is a key computational technique used to model the interaction between a ligand, such as a this compound derivative, and the binding site of a protein or receptor. bookpi.orgnih.gov This method provides valuable insights into the binding potency and mode of interaction in a three-dimensional arrangement. bookpi.org

While studies may not always focus on the parent this compound, its structural scaffold is vital in medicinal chemistry. chemimpex.comugent.be For example, derivatives of dimethylpiperidine have been synthesized and evaluated as ligands for sigma (σ) receptors. nih.gov In such studies, computational docking helps to rationalize the observed binding affinities and selectivities. nih.gov The modeling process involves placing the ligand into the receptor's binding pocket and calculating a score based on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov These theoretical predictions are in good agreement with experimental binding assays and structure-activity relationship studies, guiding the design of new, more potent, and selective ligands. nih.govnih.gov

Chemoinformatic Predictions for Research and Development

Chemoinformatics employs computational methods to analyze chemical information, aiding in drug discovery and development. For this compound, these tools can predict its suitability as a building block for pharmaceuticals by assessing properties related to pharmacokinetics and ease of synthesis. wikipedia.orgresearchgate.net

Bioavailability Scoring and Lead-likeness Assessment

A crucial step in early-stage drug discovery is evaluating a compound's "drug-likeness" and "lead-likeness." These concepts are often assessed using rules derived from the physicochemical properties of successful oral drugs, most notably Lipinski's "Rule of Five". nih.govgriffith.edu.au A compound is considered to have good prospects for oral bioavailability if it meets certain criteria for molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). nih.govgriffith.edu.au

"Lead-like" compounds are typically smaller and less complex than "drug-like" compounds, making them better starting points for optimization. chemscene.com We can assess this compound against these criteria using its known physicochemical properties. nih.govsigmaaldrich.comnih.gov

PropertyValue for this compoundLipinski's Rule of Five (Drug-like)Lead-like Guideline
Molecular Weight (MW)113.20 g/mol≤ 500150 - 350
Lipophilicity (XLogP3)1.5≤ 51 - 3
Hydrogen Bond Donors (HBD)1≤ 5≤ 3
Hydrogen Bond Acceptors (HBA)1≤ 10≤ 3
Topological Polar Surface Area (TPSA)12.03 Ų≤ 140 Ų≤ 60 Ų

Based on the data, this compound adheres to all of Lipinski's rules, suggesting it has favorable properties for oral bioavailability. nih.gov It also fits well within the more stringent "lead-like" and "fragment-like" (Rule of Three) spaces, highlighting its value as a core scaffold for building more complex drug candidates. griffith.edu.au The Abbot Bioavailability Score, which predicts the probability of at least 10% oral bioavailability, further supports its potential in drug design.

Synthetic Accessibility Prediction

Synthetic accessibility is a chemoinformatic measure that estimates the ease with which a compound can be synthesized. While specific accessibility scores are calculated by proprietary algorithms, a compound's accessibility can be inferred from established and efficient manufacturing routes.

The synthesis of this compound is well-documented and primarily involves the catalytic hydrogenation of 3,5-dimethylpyridine (B147111) (3,5-lutidine). wikipedia.orggoogle.comfishersci.ca This process typically uses a hydrogenation catalyst in a kettle-type reactor to produce a mixture of cis and trans isomers. fishersci.ca The high yields and scalability of this method indicate that this compound is a readily accessible compound for research and industrial applications. google.comfishersci.ca Its availability from chemical suppliers further confirms its high synthetic accessibility. chemimpex.comnih.gov

Applications in Material Science and Supramolecular Chemistry

Development of Advanced Materials

3,5-Dimethylpiperidine and its derivatives are instrumental in creating advanced materials with enhanced properties. They serve as crucial building blocks or additives in the formulation of specialized polymers and protective systems.

This compound is utilized in the formulation of advanced coatings and epoxy systems, where it contributes to improved durability and performance. It functions as a component in high-performance epoxy curing agents and as a precursor for UV-stabilizers in specialty coatings. tuodaindus.com The incorporation of this compound derivatives into coating formulations can significantly enhance their protective properties. For instance, its use in developing materials to combat rust has resulted in a 65% improvement in resistance in salt-spray tests. tuodaindus.com

In a specific application, a specialty coatings manufacturer used this compound to develop a new marine coating system. This resulted in a 65% improvement in corrosion resistance during salt-spray testing and markedly enhanced adhesion to metal substrates under extreme conditions. tuodaindus.com While amines are generally known as curing agents for epoxy resins, the specific structure of this compound, a sterically hindered secondary amine, provides specific reactivity and steric control that is beneficial in creating high-performance epoxy systems. tuodaindus.comthreebond.co.jp The curing of epoxy resins involves the reaction of the amine's active hydrogen atoms with the epoxy groups of the resin, leading to a crosslinked polymer network. threebond.co.jp

The efficacy of this compound as a corrosion inhibitor, particularly for iron in acidic environments, is well-documented. sigmaaldrich.comsigmaaldrich.com It functions by adsorbing onto the metal surface, forming a protective film that suppresses both the cathodic and anodic processes of corrosion. emerald.com This adsorption follows a Langmuir adsorption isotherm. emerald.com

Application Compound/System Observed Improvement Reference
Marine CoatingThis compound65% improved corrosion resistance in salt-spray testing. tuodaindus.com
Anti-Rust CoatingThis compound Derivative65% improvement in salt-spray testing. tuodaindus.com
Acid Corrosion InhibitionThis compoundEffective inhibitor for iron in perchloric acid. emerald.com

Supramolecular Assemblies and Coordination Polymers

In supramolecular chemistry, this compound-derived ligands are employed in the construction of novel coordination polymers with interesting structural, electronic, and magnetic properties.

Researchers have successfully synthesized coordination polymers using ligands derived from this compound, such as this compound dithiocarbamate (B8719985) (3,5-Dmpip-dtc⁻). researchgate.net A notable example is the synthesis of a novel mixed-valence Cu(I)-Cu(II) coordination polymer, [Cu(I)₃Cu(II)Br₃(3,5-Dmpip-dtc)₂]n, which features an infinite two-dimensional structure. researchgate.net Dithiocarbamate derivatives, in general, are excellent ligands for creating mixed-valence coordination polymers because their sulfur atoms can effectively bridge metal ions. mdpi.com The synthesis of these materials often involves the reaction of metal salts, like copper(I) bromide, with a pre-formed copper(II) dithiocarbamate complex. researchgate.netmdpi.com

Coordination polymers containing this compound-derived ligands have been investigated for their unique electronic and magnetic properties. The mixed-valence copper coordination polymer, [Cu(I)₃Cu(II)Br₃(3,5-Dmpip-dtc)₂]n, exhibits semiconducting behavior with a relatively small activation energy and high carrier mobility. researchgate.netu-tokyo.ac.jp These properties are studied using techniques like impedance spectroscopy and flash-photolysis time-resolved microwave conductivity measurements. researchgate.net

Magnetic susceptibility measurements of this 2D polymer revealed the existence of relatively strong antiferromagnetic interactions between the unpaired electrons in the sheet. researchgate.net The effective magnetic moment at room temperature is consistent with the expected value for copper(II) ions, and the behavior at lower temperatures indicates antiferromagnetic coupling. researchgate.net The study of such materials contributes to the development of new functional materials with potential applications in electronics and spintronics. u-tokyo.ac.jpgrafiati.com

Coordination Polymer Key Property Measurement/Observation Reference
[Cu(I)₃Cu(II)Br₃(3,5-Dmpip-dtc)₂]nSemiconductivityShows semiconducting behavior with high carrier mobility. researchgate.net
[Cu(I)₃Cu(II)Br₃(3,5-Dmpip-dtc)₂]nMagnetic PropertyExhibits strong antiferromagnetic interactions. researchgate.net

Molecular Sieve Template Agents

This compound and its quaternized derivatives serve as effective organic structure-directing agents (SDAs), or templates, in the hydrothermal synthesis of crystalline microporous materials like zeolites and silicoaluminophosphates (SAPOs). tuodaindus.comsigmaaldrich.com The SDA molecule influences the crystallization process, guiding the formation of specific framework structures. google.com

Derivatives such as N,N-dimethyl-3,5-dimethylpiperidinium hydroxide (B78521) are used to synthesize zeolites like SSZ-39 and SAPO-18. rsc.orgrsc.orgcsic.es The synthesis gel typically contains sources of silicon, aluminum, and phosphorus (for SAPOs), along with the organic template and a mineralizing agent, and is subjected to hydrothermal treatment. rsc.orgcsic.es For instance, the synthesis of SSZ-39 can be achieved using N,N-dimethyl-3,5-dimethylpiperidinium hydroxide as the OSDA in a gel containing a USY zeolite as the silica (B1680970) and alumina (B75360) source. rsc.orgrsc.org

Furthermore, research has shown that the isomeric composition of the SDA can be crucial. The selective use of the trans-isomer of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide has been found to significantly reduce the time required to form certain desirable zeolites. google.com this compound has also been used in the synthesis of ZSM-11 zeolite using dense gels with minimal water content. sigmaaldrich.comresearchgate.net The ability to direct the formation of specific zeolite structures makes this compound a valuable tool in creating catalysts and adsorbents for various industrial applications. tuodaindus.compatsnap.com

Molecular Sieve Structure-Directing Agent Key Finding Reference
SSZ-39 (AEI)N,N-dimethyl-3,5-dimethylpiperidinium hydroxideEffective in templating the AEI zeolite structure. rsc.org
SAPO-18N,N-dimethyl-3,5-dimethylpiperidinium hydroxideUsed for the synthesis of the SAPO-18 molecular sieve. csic.escsic.es
Zeolitestrans-isomer of N,N-dimethyl-3,5-dimethylpiperidinium hydroxideSignificantly reduces crystallization time. google.com
ZSM-11 (MEL)This compoundUsed in the synthesis of pure phase ZSM-11 from dense gels. sigmaaldrich.comresearchgate.net

Synthesis of 3,5-Dimethylpiperidinium Salt Template Agents

The synthesis of 3,5-dimethylpiperidinium salts, which are utilized as organic structure-directing agents (OSDAs), typically begins with the precursor this compound. This precursor itself is commonly synthesized through the hydrogenation of 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine). patsnap.comsci-hub.se The hydrogenation process can yield a mixture of cis and trans diastereomers of this compound, and the ratio of these isomers can be influenced by the choice of catalyst. For instance, using a Raney Nickel catalyst can produce a mixture rich in the trans isomer, while platinum-based catalysts may favor the cis isomer. sci-hub.se

Once the this compound is obtained, it is converted into a quaternary ammonium (B1175870) salt, most commonly the N,N-dimethyl-3,5-dimethylpiperidinium cation. This is typically achieved through a quaternization reaction. A common laboratory-scale synthesis involves reacting this compound (as a cis/trans mixture) with a methylating agent, such as methyl iodide, in a suitable solvent like methanol (B129727). csic.escsic.es An inorganic base, for example, potassium carbonate, is often added to the reaction mixture. csic.escsic.es The resulting N,N-dimethyl-3,5-dimethylpiperidinium iodide salt can then be precipitated, purified, and subsequently converted to the hydroxide form via ion exchange, which is the active form used in zeolite synthesis. csic.es

An alternative synthesis route involves the reaction of 1,3,5-trimethylpiperidine (B3047789) with dimethyl carbonate to generate a 3,5-dimethylpiperidinium salt with methyl carbonate radicals. patsnap.com This product is then dissolved in water, and after phase separation and distillation, calcium hydroxide is added to yield the desired 3,5-dimethylpiperidinium salt with hydroxide anions. patsnap.com

A typical synthesis procedure for N,N-dimethyl-3,5-dimethylpiperidinium iodide is detailed in the table below.

Table 1: Example Synthesis Protocol for N,N-dimethyl-3,5-dimethylpiperidinium Iodide

Reactant Amount/Reagent Purpose Reference
This compound 10 g Starting material csic.escsic.es
Methanol 140 ml Solvent csic.escsic.es
Potassium Carbonate 19.5 g Base csic.escsic.es
Methyl Iodide 54 g Methylating agent csic.escsic.es
Diethyl Ether Not specified Used for precipitation csic.es
Reaction Conditions
Temperature Room Temperature csic.es
Time 7 days csic.es

Application in Zeolite Synthesis (e.g., SSZ-39 Zeolite)

The N,N-dimethyl-3,5-dimethylpiperidinium cation is a highly effective organic structure-directing agent (OSDA) in the hydrothermal synthesis of specific zeolites. google.com Zeolites are microporous, crystalline aluminosilicates with well-defined pore structures, making them valuable in catalysis and separations. The OSDA, often referred to as a template, guides the organization of silica and alumina precursors into a specific framework topology during crystallization.

A prominent application of the N,N-dimethyl-3,5-dimethylpiperidinium cation is in the synthesis of SSZ-39 zeolite. researchgate.netresearchgate.net SSZ-39 possesses the AEI framework topology, which is of significant interest for applications such as the selective catalytic reduction (SCR) of nitrogen oxides (NOx) in diesel exhaust and in methanol-to-olefins (MTO) reactions. sci-hub.seresearchgate.net

The synthesis of SSZ-39 is often achieved through an interzeolite transformation process, where a pre-existing zeolite, typically a high-silica Faujasite (FAU) type zeolite, is used as the silicon and aluminum source. csic.escsic.esrsc.org This FAU zeolite is recrystallized in the presence of the N,N-dimethyl-3,5-dimethylpiperidinium hydroxide OSDA under hydrothermal conditions to form the more stable SSZ-39 structure. csic.esresearchgate.net This method has been shown to produce high yields of SSZ-39. rsc.org

Research has demonstrated that the isomeric composition of the OSDA plays a crucial role in the synthesis of SSZ-39. sci-hub.seosti.gov The N,N-dimethyl-3,5-dimethylpiperidinium OSDA exists as cis and trans isomers. Studies have shown that altering the cis/trans ratio can impact the crystallization kinetics, with a higher content of the trans isomer leading to faster crystallization. researchgate.net While SSZ-39 can be synthesized over a wide range of isomer mixtures, the specific ratio can influence the final properties of the zeolite. sci-hub.se For example, trans-isomers have been found to favor the placement of aluminum pairs in the 8-membered rings of the zeolite framework, while cis-isomers favor placement in the double six-membered rings. osti.gov In a notable instance of isomer-specific synthesis, the pure cis-3,5-dimethylpiperidinium OSDA was used to direct the formation of a fault-free gmelinite (GME) zeolite, while the trans-isomer led to the formation of SSZ-39. dusselier-lab.org

The table below outlines typical conditions for the synthesis of SSZ-39 zeolite using the N,N-dimethyl-3,5-dimethylpiperidinium OSDA via FAU transformation.

Table 2: Typical Synthesis Conditions for SSZ-39 Zeolite

Component Molar Ratio / Condition Purpose Reference
SiO₂/Al₂O₃ ~21 (from FAU source) Silicon and Aluminum source csic.escsic.es
NaOH/SiO₂ 0.2 Mineralizing agent csic.escsic.es
OSDA/SiO₂ 0.2 - 0.4 Structure-directing agent csic.escsic.es
H₂O/SiO₂ 15 Solvent csic.escsic.es
Reaction Conditions
Temperature 135 °C Hydrothermal crystallization csic.escsic.es
Time 7 days csic.escsic.es

Q & A

Q. What advanced computational methods are used to study this compound’s reactivity?

  • Answer :
  • Density Functional Theory (DFT) to model transition states in catalytic cycles (e.g., hydrogenation mechanisms) .
  • Molecular Dynamics (MD) simulations to predict membrane permeability in drug design .
  • Machine Learning (ML) for structure-activity relationship (SAR) predictions in inhibitor optimization .

Data Analysis and Interpretation Guidelines

  • Statistical Validation : Use ANOVA or t-tests to compare synthetic yields under varying conditions .
  • Literature Comparison : Cross-reference catalytic efficiency or toxicity data with structurally analogous compounds (e.g., 2,6-dimethylpiperidine) to identify trends .
  • Limitations : Address isomer purity, solvent effects, and small sample sizes in mechanistic studies .

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylpiperidine
Reactant of Route 2
3,5-Dimethylpiperidine

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